molecular formula C17H35N5O5 B1206007 Istamycin B CAS No. 72523-64-9

Istamycin B

Cat. No.: B1206007
CAS No.: 72523-64-9
M. Wt: 389.5 g/mol
InChI Key: NEFDRWXEVITQMN-MKRRRRENSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Istamycin B (CAS 72523-64-9) is an aminoglycoside antibiotic isolated from the actinomycete Streptomyces tenjimariensis . With a molecular formula of C17H35N5O5 and a molecular weight of 389.5 g/mol , it serves as a cornerstone compound in studies addressing antibiotic resistance and structure-activity relationships . Its primary mechanism of action, characteristic of 2-deoxystreptamine (2-DOS) aminoglycosides, involves binding to the decoding A-site of 16S rRNA in the bacterial 30S ribosomal subunit . This binding induces misreading of the genetic code and inhibits protein synthesis, leading to bacterial cell death . This compound demonstrates potent broad-spectrum antibacterial activity against a range of pathogens, including Staphylococcus aureus (MIC 0.78 µg/ml), Escherichia coli (MIC 1.56 µg/ml), and is particularly effective against Pseudomonas aeruginosa (MIC 0.39 µg/ml) . Research has leveraged this compound to elucidate resistance mechanisms in its producing strain, where specific ribosomal mutations confer resistance by preventing drug binding, a finding with significant implications for countering resistance in pathogenic bacteria . The compound's structure allows for modifications to create derivatives like 3-O-demethylistamycin and 4-N-(β-alanyl)-2′-deamino-2′-hydroxythis compound₀, which have shown promisingly reduced acute toxicity in animal models while retaining broad-spectrum activity . Advances in analytical methods, such as High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS), have enabled robust profiling and characterization of this compound and its congeners directly from bacterial fermentation broths, accelerating the discovery of novel biosynthetic intermediates . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

72523-64-9

Molecular Formula

C17H35N5O5

Molecular Weight

389.5 g/mol

IUPAC Name

2-amino-N-[(1S,2R,3R,4R,6S)-4-amino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide

InChI

InChI=1S/C17H35N5O5/c1-21-8-9-4-5-10(19)17(26-9)27-16-11(20)6-12(25-3)14(15(16)24)22(2)13(23)7-18/h9-12,14-17,21,24H,4-8,18-20H2,1-3H3/t9-,10+,11+,12-,14+,15+,16+,17+/m0/s1

InChI Key

NEFDRWXEVITQMN-MKRRRRENSA-N

Isomeric SMILES

CNC[C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@@H](C[C@@H]([C@H]([C@H]2O)N(C)C(=O)CN)OC)N)N

Canonical SMILES

CNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)OC)N)N

Synonyms

istamycin A
istamycin B
istamycins

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Derivatives

Istamycin B has the molecular formula C17H35N5O5C_{17}H_{35}N_{5}O_{5} and a molecular weight of 389.49 g/mol. Its structure allows it to be modified into various derivatives, enhancing its antibacterial efficacy while aiming to reduce toxicity. Notable derivatives include:

  • 3-O-Demethylthis compound : This derivative has shown potent activity against resistant bacterial strains like Pseudomonas aeruginosa and is effective in treating infections caused by resistant bacteria .
  • Low Toxic Derivatives : Research has focused on synthesizing derivatives with reduced toxicity. For instance, replacing the amino group at the C-2 position with a hydroxyl group significantly decreases acute toxicity while maintaining antibacterial activity .

Antibacterial Activity

This compound demonstrates strong antibacterial activity against various pathogens. The minimum inhibitory concentrations (MIC) for this compound against selected bacteria are as follows:

Microorganism MIC (µg/ml)
Staphylococcus aureus0.78
Escherichia coli1.56
Pseudomonas aeruginosa0.39

These results indicate that this compound is particularly effective against both gram-positive and gram-negative bacteria, making it a valuable compound in antibiotic development .

Antibiotic Development

Research on this compound has led to the discovery of new antibiotics through structural modifications aimed at overcoming bacterial resistance. The synthesis of semi-synthetic derivatives, such as 3-O-demethyl-2"-N-formimidoylthis compound, has been explored due to their high antibacterial activity and lower toxicity profiles . These compounds are being studied for potential use in clinical settings where traditional antibiotics fail.

Resistance Studies

This compound serves as a model compound for studying aminoglycoside antibiotic resistance mechanisms. Research has shown that certain bacterial strains develop resistance to aminoglycosides through enzymatic modification. Understanding these mechanisms is crucial for developing strategies to combat antibiotic resistance .

Case Studies

  • Case Study on Pseudomonas aeruginosa :
    • A study demonstrated that 3-O-demethylthis compound was effective against strains producing 6'-acetyltransferase, a common resistance mechanism. This highlights the importance of developing derivatives that can circumvent such resistance pathways .
  • Toxicity Reduction Studies :
    • Researchers synthesized several derivatives of this compound with modifications aimed at lowering toxicity while retaining efficacy. One promising derivative, 4-N-(beta-alanyl)-2'-deamino-3-O-demethyl-2'-hydroxyistamycin B0, showed good antibacterial activity with significantly reduced acute toxicity in animal models .

Comparison with Similar Compounds

Structural and Functional Similarities

Istamycin B belongs to the 1,4-diaminocyclitol subclass of aminoglycosides, sharing structural homology with gentamicin, fortimicin, and kanamycin. Key comparisons include:

Property This compound Gentamicin Kanamycin Fortimicin
Core Structure 2-Deoxy-1,4-diaminocyclitol 2-Deoxystreptamine 2-Deoxystreptamine 1,4-Diaminocyclitol
Biosynthetic Genes istP (phosphotransferase) genP (phosphotransferase) kanP (phosphotransferase) forP (phosphotransferase)
Antimicrobial Spectrum Broad-spectrum (including resistant strains) Primarily Gram-negative Broad-spectrum (limited against resistant strains) Narrower spectrum (Gram-negative focus)
Resistance Mechanism Auto-resistance via modifying enzymes Acetylation/adenylylation Phosphorylation Methylation

Antimicrobial Efficacy and Resistance

  • Activity Against Resistant Strains: this compound retains efficacy against bacteria resistant to gentamicin and kanamycin due to structural modifications that evade common resistance enzymes (e.g., aminoglycoside-modifying enzymes) .
  • Drawbacks: Auto-resistance in Streptomyces producers limits yield during fermentation, a challenge less pronounced in kanamycin production .

Research Advancements

  • Structural Characterization: HPLC-MS studies have identified 16 natural istamycin homologs, revealing structural diversity absent in simpler aminoglycosides like kanamycin .

Key Research Findings

Cross-Compatibility of Biosynthetic Genes: The interchangeability of istP and forP underscores evolutionary conservation in 1,4-diaminocyclitol pathways .

Resistance Profile: this compound’s unique structure reduces susceptibility to common resistance mechanisms, offering a template for next-generation aminoglycosides .

Limitations: Auto-resistance and nephrotoxicity (common to aminoglycosides) necessitate further structural optimization .

Preparation Methods

Culture Medium Composition

The fermentation medium contains carbon sources such as glucose, starch, or glycerine, which provide energy for microbial growth. Nitrogen sources include soybean meal, peptone, and corn steep liquor, while inorganic salts like magnesium sulfate and calcium carbonate maintain osmotic balance. Trace elements and amino acids further enhance metabolic activity.

Fermentation Conditions

Optimal fermentation occurs at 25–30°C with a pH range of 6.5–7.5. Aeration is critical, with agitation rates of 200–300 rpm ensuring oxygen transfer. The process typically spans 2–7 days, during which this compound accumulates in the broth. Post-fermentation, the broth is acidified to pH 2.0 using hydrochloric acid to stabilize the compound.

Table 1: Key Fermentation Parameters

ParameterSpecification
Temperature25–30°C
pH6.5–7.5
Duration2–7 days
Aeration Rate0.5–1.0 vvm (volume per volume per minute)
Agitation200–300 rpm

Recovery and Initial Purification

Adsorption and Elution

The acidified broth is filtered to remove biomass, and the filtrate is passed through a cation-exchange resin such as Amberlite IRC-50 (NH₄⁺ cycle). this compound adsorbs onto the resin, which is then washed with water to remove impurities. Elution with 1 N aqueous ammonia releases the antibiotic, yielding a concentrated solution.

Preliminary Chromatography

The eluate undergoes further purification via Amberlite CG-50, a weakly acidic cation-exchange resin. Sequential elution with 0.2 N and 0.4 N ammonia separates this compound from co-produced analogs like Istamycin A and A₀. Active fractions are concentrated under reduced pressure, producing a crude powder with ~61% potency.

High-Resolution Purification Techniques

Silica Gel Chromatography

The crude powder is dissolved and subjected to silica gel column chromatography. A solvent system of chloroform-methanol-8.5% aqueous ammonia (2:1:1 v/v) resolves this compound (Rf = 0.11) from contaminants. Repeated chromatography enhances purity, yielding a colorless powder with 460 mcg/mg potency.

Cellulose Column Refinement

For final polishing, cellulose columns with n-butanol-pyridine-acetic acid-water (6:4:2:4 v/v) isolate this compound (Rf = 0.25). This step eliminates residual impurities, achieving pharmaceutical-grade purity (>98%).

Table 2: Chromatographic Conditions for this compound

ParameterSilica Gel SystemCellulose System
Mobile PhaseCHCl₃-MeOH-NH₄OH (2:1:1)n-BuOH-Pyr-AcOH-H₂O (6:4:2:4)
Rf Value0.110.25
Purity Post-Process90–95%>98%

Alkaline Hydrolysis for Derivative Synthesis

This compound₀, a hydrolyzed derivative, is synthesized by treating this compound with 0.1–4 M alkali (e.g., NaOH or Ba(OH)₂) at 50–110°C for 1–3 hours. This reaction cleaves specific glycosidic bonds while preserving the core structure.

Hydrolysis Conditions and Outcomes

Using 4 M NaOH at 100°C for 1 hour converts 95% of this compound to B₀. The product is purified via cation-exchange chromatography, yielding a crystalline powder suitable for formulation.

Table 3: Hydrolysis Parameters for this compound₀ Synthesis

ConditionSpecification
Alkali Concentration0.1–4 M NaOH or Ba(OH)₂
Temperature50–110°C
Duration1–3 hours
Conversion Rate90–95%

Chemical and Structural Properties

This compound (C₁₉H₃₉N₅O₇; MW 389.5 g/mol) features a unique hexopyranosyl structure with methylaminomethyl and methoxy groups. Its solubility in water (>50 mg/mL) and stability under acidic conditions facilitate industrial processing.

Structural Characterization

  • Amino Groups : Three primary amines at positions 2, 3, and 6 contribute to cationic charge.

  • Glycosidic Linkages : β-Lyxo configuration enhances binding to bacterial ribosomes.

  • Methylation : A methylaminomethyl group at C-6 confers resistance to enzymatic degradation.

Quality Control and Potency Assessment

Potency is quantified using Bacillus subtilis PCI 219 via agar diffusion assays. Pure this compound exhibits a potency of 3,170 mcg/mg, with HPLC and mass spectrometry validating structural integrity .

Q & A

Q. How to design comparative studies evaluating this compound against structurally similar aminoglycosides?

  • Methodological Guidance :
  • Structural Analysis : Perform molecular docking to compare binding affinities to ribosomal RNA.
  • Pharmacodynamic Testing : Use checkerboard assays to assess synergy/antagonism with other antibiotics.
  • Statistical Design : Power calculations to determine sample sizes for detecting ≥2-fold efficacy differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.